molecular formula C14H24N2O2 B2931202 N-[[1-(Oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide CAS No. 2188733-85-7

N-[[1-(Oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide

Cat. No.: B2931202
CAS No.: 2188733-85-7
M. Wt: 252.358
InChI Key: WGDCELLOBFMIFK-UHFFFAOYSA-N
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Description

N-[[1-(Oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an oxane ring and a piperidine ring, which are connected through a methylene bridge to a prop-2-enamide group. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(Oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxane Ring: The oxane ring is introduced through a nucleophilic substitution reaction, where a suitable oxane precursor reacts with the piperidine derivative.

    Formation of the Methylene Bridge: The methylene bridge is formed by reacting the oxane-piperidine intermediate with a suitable methylene donor under controlled conditions.

    Introduction of the Prop-2-enamide Group: The final step involves the reaction of the intermediate with acryloyl chloride or a similar reagent to introduce the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(Oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or oxane rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with modified functional groups on the piperidine or oxane rings.

Scientific Research Applications

N-[[1-(Oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential therapeutic activities, such as anticancer, antiviral, and antimicrobial agents.

    Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.

    Chemical Biology: The compound is employed in chemical biology to study its interactions with biomolecules and its potential as a chemical probe.

    Industrial Applications: It is used in the development of new materials and chemical processes in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of N-[[1-(Oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Oxan-4-yl)-1-(prop-2-yn-1-yl)piperidin-4-amine
  • N-(oxan-4-yl)piperidin-4-amine dihydrochloride
  • Piperine
  • Evodiamine
  • Matrine
  • Berberine
  • Tetrandine

Uniqueness

N-[[1-(Oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide is unique due to its specific combination of an oxane ring, piperidine ring, and prop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-2-14(17)15-11-12-3-7-16(8-4-12)13-5-9-18-10-6-13/h2,12-13H,1,3-11H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDCELLOBFMIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCN(CC1)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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